Cas no 331826-46-1 (1-(ethylsulfanyl)propan-2-amine)

1-(Ethylsulfanyl)propan-2-amine is a sulfur-containing amine compound characterized by its ethylthio and amino functional groups. This structure imparts reactivity useful in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The compound's bifunctional nature allows for versatile applications, including nucleophilic substitution and condensation reactions. Its ethylthio group enhances lipophilicity, potentially improving bioavailability in drug design. The amine moiety serves as a key intermediate for further derivatization, enabling the formation of amides, imines, or heterocycles. Handling requires standard precautions for thioethers and amines, including protection from moisture and oxidation. The compound is typically supplied as a liquid under inert conditions to ensure stability.
1-(ethylsulfanyl)propan-2-amine structure
331826-46-1 structure
Product Name:1-(ethylsulfanyl)propan-2-amine
CAS No:331826-46-1
MF:C5H13NS
MW:119.22842001915
MDL:MFCD19213746
CID:4646511
PubChem ID:12097402
Update Time:2025-06-08

1-(ethylsulfanyl)propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(ethylsulfanyl)propan-2-amine
    • 2-Propanamine, 1-(ethylthio)-
    • MDL: MFCD19213746
    • Inchi: 1S/C5H13NS/c1-3-7-4-5(2)6/h5H,3-4,6H2,1-2H3
    • InChI Key: KRVVUNSYQWYLBU-UHFFFAOYSA-N
    • SMILES: C(SCC)C(N)C

Experimental Properties

  • Density: 0.9±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 175.6±23.0 °C at 760 mmHg
  • Vapor Pressure: 1.1±0.3 mmHg at 25°C

1-(ethylsulfanyl)propan-2-amine Security Information

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Additional information on 1-(ethylsulfanyl)propan-2-amine

Comprehensive Overview of 1-(Ethylsulfanyl)propan-2-amine (CAS No. 331826-46-1): Properties, Applications, and Industry Insights

1-(Ethylsulfanyl)propan-2-amine (CAS No. 331826-46-1) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research. This sulfur-containing amine derivative exhibits unique physicochemical properties, making it a valuable intermediate in synthetic chemistry. With the molecular formula C5H13NS, this compound features both ethylsulfanyl and propan-2-amine functional groups, enabling diverse reactivity patterns that researchers are actively exploring for novel applications.

The growing interest in sulfur-functionalized amines like 1-(ethylsulfanyl)propan-2-amine stems from their potential in drug discovery pipelines. Recent studies highlight how such compounds may serve as building blocks for bioactive molecules, particularly in developing modulators for neurological targets. The ethylsulfanyl moiety contributes to enhanced lipophilicity, potentially improving blood-brain barrier penetration—a key consideration in CNS drug design that aligns with current neuropharmacology research trends.

From a synthetic chemistry perspective, CAS 331826-46-1 demonstrates interesting reactivity due to the interplay between its amine and thioether functionalities. The compound's nucleophilic character at the amine group allows for condensation reactions, while the sulfur center can participate in oxidation or alkylation processes. This dual reactivity makes it particularly valuable for constructing heterocyclic scaffolds, which account for over 60% of FDA-approved small-molecule drugs according to recent pharmaceutical analyses.

In material science applications, researchers are investigating 1-(ethylsulfanyl)propan-2-amine as a potential ligand for metal coordination complexes. The compound's bidentate coordination capability (through nitrogen and sulfur donors) shows promise in creating catalysts for asymmetric synthesis—a hot topic in green chemistry circles aiming to reduce environmental impact. These developments respond to growing industry demands for sustainable synthetic methodologies.

Analytical characterization of 331826-46-1 reveals distinct spectral signatures. The proton NMR spectrum typically shows characteristic shifts for the ethyl group (δ 1.2-1.4 ppm), methylene protons adjacent to sulfur (δ 2.5-2.8 ppm), and methine protons near the amine (δ 3.0-3.3 ppm). Mass spectrometry analysis usually displays a molecular ion peak at m/z 119 [M]+, with fragmentation patterns that aid in structural confirmation—critical information for quality control in fine chemical production.

The compound's physicochemical properties—including moderate water solubility (enhanced by protonation of the amine) and a calculated logP of approximately 1.2—make it suitable for various formulation approaches. These characteristics are particularly relevant for researchers developing drug delivery systems, where balanced hydrophilicity-lipophilicity is crucial for bioavailability optimization, a frequent search topic among pharmaceutical scientists.

Current market trends indicate rising demand for specialized amine derivatives like 1-(ethylsulfanyl)propan-2-amine, driven by increased R&D investment in targeted therapies. The compound's commercial availability through major chemical suppliers has expanded significantly since 2020, reflecting its growing importance in medicinal chemistry workflows. Proper handling requires standard laboratory precautions, with stability data suggesting storage under inert atmosphere at 2-8°C for long-term preservation.

Ongoing research explores the compound's potential in crop protection formulations, where sulfur-containing amines show activity against certain plant pathogens. This application aligns with sustainable agriculture initiatives seeking alternatives to traditional pesticides—a subject generating substantial interest in agrochemical innovation forums. The ethylsulfanyl group may contribute to favorable environmental degradation profiles compared to more persistent alternatives.

For synthetic chemists, 331826-46-1 offers versatile transformation possibilities. Recent publications describe its use in multicomponent reactions to access complex molecular architectures efficiently. The compound's role in click chemistry applications has also been investigated, particularly in bioconjugation strategies where its amine group can participate in amide bond formation while the thioether remains available for subsequent modifications.

Quality specifications for 1-(ethylsulfanyl)propan-2-amine typically require ≥95% purity by HPLC, with strict limits on residual solvents and heavy metals when intended for pharmaceutical use. Advanced purification techniques like preparative chromatography or distillation under reduced pressure are commonly employed to meet these standards. Analytical methods development for this compound remains an active area, responding to the need for robust quality control protocols in chemical manufacturing.

Future research directions for CAS 331826-46-1 may explore its enantioselective synthesis, as the chiral center at the propan-2-amine position could lead to optically active derivatives with potentially distinct biological activities. This aligns with the pharmaceutical industry's focus on chiral drug development, where single enantiomers often demonstrate superior therapeutic profiles—a subject generating numerous scientific queries in academic and industrial settings alike.

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